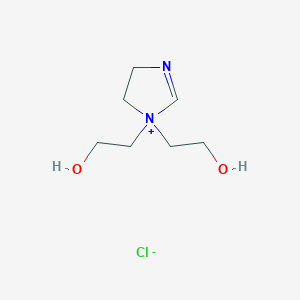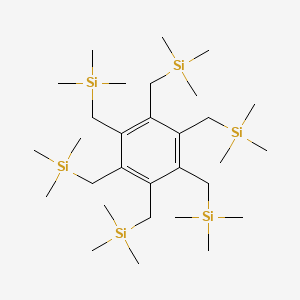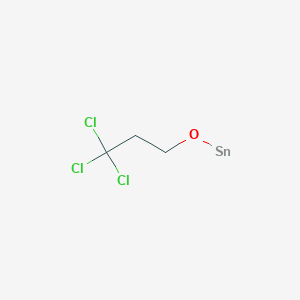
CID 78063779
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,3-Trichloropropoxy)stannane is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely studied due to their diverse applications in organic synthesis, materials science, and catalysis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trichloropropoxy)stannane typically involves the reaction of trichloropropanol with a tin-based reagent. One common method is the reaction of trichloropropanol with tributyltin hydride in the presence of a catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of (3,3,3-Trichloropropoxy)stannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the toxicity of organotin compounds .
Análisis De Reacciones Químicas
Types of Reactions
(3,3,3-Trichloropropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trichloropropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,3,3-Trichloropropoxy)stannane is used as a reagent in organic synthesis. It is particularly useful in the Stille coupling reaction, which forms carbon-carbon bonds between stannanes and halides .
Biology and Medicine
Organotin compounds, including (3,3,3-Trichloropropoxy)stannane, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications .
Industry
In industry, (3,3,3-Trichloropropoxy)stannane is used in the production of polymers and as a catalyst in various chemical processes. Its ability to form stable bonds with carbon makes it valuable in materials science .
Mecanismo De Acción
The mechanism of action of (3,3,3-Trichloropropoxy)stannane involves its interaction with molecular targets through its tin atom. The tin atom can form bonds with various functional groups, facilitating reactions such as radical formation and substitution . The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound used in similar reactions.
Trichloroheptyl stannane: Similar in structure but with a longer carbon chain.
Uniqueness
(3,3,3-Trichloropropoxy)stannane is unique due to its specific trichloropropoxy group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Propiedades
Fórmula molecular |
C3H4Cl3OSn |
|---|---|
Peso molecular |
281.1 g/mol |
InChI |
InChI=1S/C3H4Cl3O.Sn/c4-3(5,6)1-2-7;/h1-2H2;/q-1;+1 |
Clave InChI |
ZLVPWEBPHOBSRK-UHFFFAOYSA-N |
SMILES canónico |
C(CO[Sn])C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



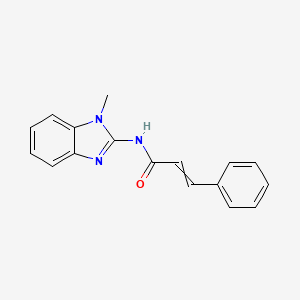

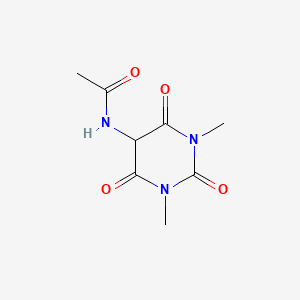
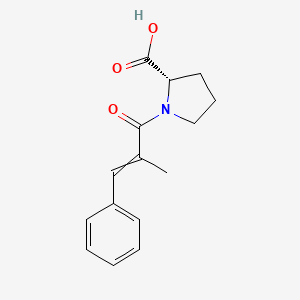
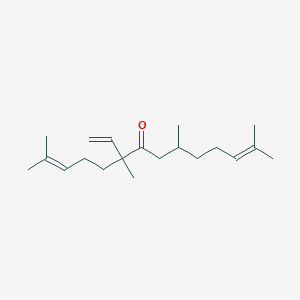

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)
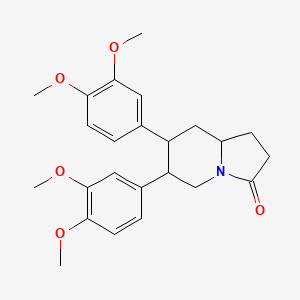
stannane](/img/structure/B14485260.png)
